molecular formula C10H7NO2 B13014020 1,2-dihydro-1-oxo-3-Isoquinolinecarboxaldehyde

1,2-dihydro-1-oxo-3-Isoquinolinecarboxaldehyde

Cat. No.: B13014020
M. Wt: 173.17 g/mol
InChI Key: SCERXXJYTIPEQY-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is a derivative of isoquinoline, characterized by the presence of an oxo group at the first position, a dihydroisoquinoline structure, and an aldehyde group at the third position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydroisoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the oxo group at the first position and the aldehyde group at the third position.

Industrial Production Methods: Industrial production of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the oxo group can yield 1,2-dihydroisoquinoline derivatives.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid.

    Reduction: 1,2-Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxo group can participate in redox reactions, influencing cellular redox states and signaling pathways. These interactions make it a valuable tool in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

1-Oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

    1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Differing in the position of the aldehyde group, which can influence its reactivity and applications.

    1,2-Dihydroisoquinoline-3-carbaldehyde:

    Isoquinoline-3-carbaldehyde: A simpler structure without the dihydro and oxo modifications, leading to different reactivity and applications.

The uniqueness of 1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)10(13)11-8/h1-6H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCERXXJYTIPEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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